molecular formula C20H14N4O2 B11180405 2-(4-Methoxyphenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-Methoxyphenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11180405
M. Wt: 342.3 g/mol
InChI Key: XHRZJKIKOBATPT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a furan ring fused with a triazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is then synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Pyrimidine Ring: The final step involves the fusion of the triazole and furan rings with a pyrimidine ring. This can be achieved through a condensation reaction involving appropriate amines and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxy groups, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

2-(4-Methoxyphenyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features, including the fused furan, triazole, and pyrimidine rings, as well as the presence of methoxy and phenyl groups

Properties

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

4-(4-methoxyphenyl)-11-phenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H14N4O2/c1-25-15-9-7-14(8-10-15)18-22-19-16-11-17(13-5-3-2-4-6-13)26-20(16)21-12-24(19)23-18/h2-12H,1H3

InChI Key

XHRZJKIKOBATPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=C(O4)C5=CC=CC=C5

Origin of Product

United States

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